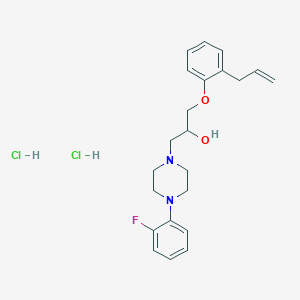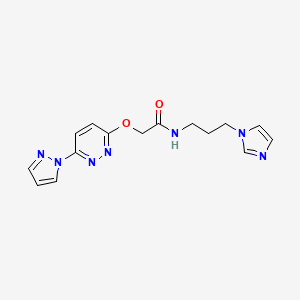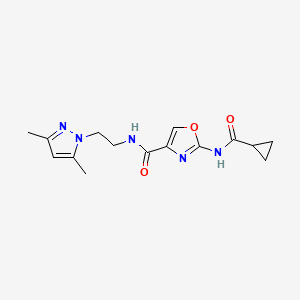![molecular formula C22H13N3O3S B2766494 2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide CAS No. 863592-52-3](/img/structure/B2766494.png)
2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a selective inhibitor of IKK-2, a key enzyme involved in the regulation of the NF-κB signaling pathway. This pathway is involved in the regulation of a wide range of cellular processes, including inflammation, immune response, and cell survival.
Applications De Recherche Scientifique
Phosphoinositide 3-Kinase Inhibition
This compound has been studied for its role as a potent inhibitor of phosphoinositide 3-kinase (PI3K) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which are often dysregulated in cancer. The inhibitory activity of this compound on PI3K could make it a valuable asset in the development of new cancer therapies.
Antioxidant Properties
Thiazolo[5,4-b]pyridine derivatives, including the compound , have shown significant antioxidant activity . Antioxidants are crucial in protecting cells from damage caused by free radicals and reactive oxygen species, and this compound’s ability to act as an antioxidant suggests potential for therapeutic applications in diseases caused by oxidative stress.
Antimicrobial Activity
Research has indicated that thiazolo[5,4-b]pyridine analogs possess antimicrobial properties . This compound’s ability to inhibit the growth of microorganisms can be harnessed in the development of new antibiotics, which is particularly important in the face of rising antibiotic resistance.
Anti-inflammatory and Analgesic Effects
The compound has been associated with anti-inflammatory and analgesic activities . These properties are highly beneficial in the treatment of chronic pain and inflammatory diseases, making it a potential candidate for the development of new anti-inflammatory drugs.
Antitumor Activity
Thiazolo[5,4-b]pyridine derivatives have been evaluated for their antitumor effects . The compound’s ability to inhibit tumor growth could be explored further to develop novel anticancer agents, especially for cancers that are resistant to current treatments.
Histamine H3 Receptor Antagonism
Some thiazolo[5,4-b]pyridine derivatives have been reported as histamine H3 receptor antagonists . This activity is relevant in the context of neurological diseases and disorders, as histamine H3 receptors are involved in modulating neurotransmitter release in the central nervous system.
Mécanisme D'action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound exhibits strong inhibitory activity against PI3K. The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction inhibits the enzymatic activity of PI3K, thereby affecting the downstream signaling pathways.
Propriétés
IUPAC Name |
2-oxo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O3S/c26-19(16-12-13-5-1-2-9-18(13)28-22(16)27)24-15-7-3-6-14(11-15)20-25-17-8-4-10-23-21(17)29-20/h1-12H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQDSRAIWPDDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chlorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2766413.png)
![7-benzyl-1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2766414.png)

![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2766417.png)



![6-Tert-butyl-2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2766424.png)

![2-{bicyclo[2.2.1]heptan-2-yl}-N-(4-cyanothian-4-yl)acetamide](/img/structure/B2766428.png)
![2-chloro-6-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2766429.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2766430.png)
![N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide](/img/structure/B2766431.png)
